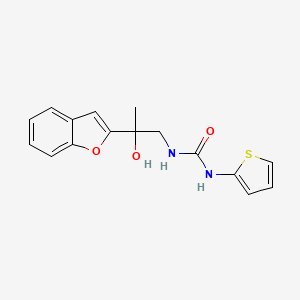![molecular formula C18H17ClN6O3 B2599199 {5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone CAS No. 1291854-17-5](/img/structure/B2599199.png)
{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that likely contains a triazole ring, a piperazine ring, and a furan ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Typically, properties like solubility, melting point, boiling point, and reactivity would be determined through experimental studies .Aplicaciones Científicas De Investigación
Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to "{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone", has shown promising antimicrobial properties. For example, Bektaş et al. (2007) synthesized a series of triazole derivatives and tested them for their antimicrobial activities, finding some to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer and Antituberculosis Studies
Mallikarjuna et al. (2014) conducted a study on the synthesis of "{1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone" derivatives and evaluated them for anticancer and antituberculosis activities. Some of the synthesized compounds exhibited significant antituberculosis and anticancer activities, indicating the potential of these derivatives in therapeutic applications (Mallikarjuna et al., 2014).
Human Dihydroorotate Dehydrogenase Inhibitors
Gong et al. (2017) explored the structural optimization of triazole derivatives as inhibitors of human dihydroorotate dehydrogenase (HsDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This research provides valuable insights into the design of novel HsDHODH inhibitors for therapeutic purposes (Gong et al., 2017).
Corrosion Inhibition
Singaravelu et al. (2022) investigated the corrosion inhibition of mild steel using organic inhibitors, including derivatives structurally similar to the queried compound. These studies suggest that such compounds can significantly enhance the corrosion resistance of mild steel in acidic mediums, indicating their potential as corrosion inhibitors (Singaravelu et al., 2022).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[5-(4-chloroanilino)-2H-triazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O3/c19-12-3-5-13(6-4-12)20-16-15(21-23-22-16)18(27)25-9-7-24(8-10-25)17(26)14-2-1-11-28-14/h1-6,11H,7-10H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYUOELSKPGVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2599120.png)

![[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2599123.png)
![Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate](/img/structure/B2599126.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2599127.png)
![2-chloro-N-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2599128.png)

![1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole](/img/structure/B2599134.png)
![(Z)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2599135.png)



